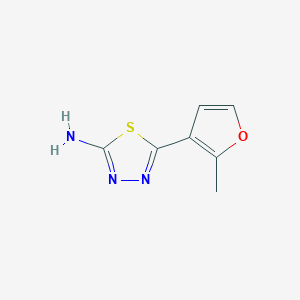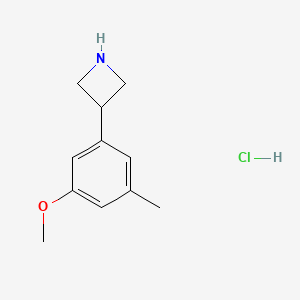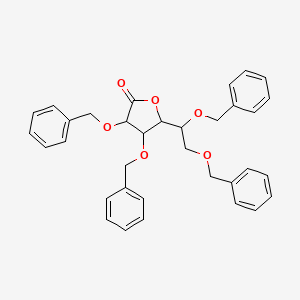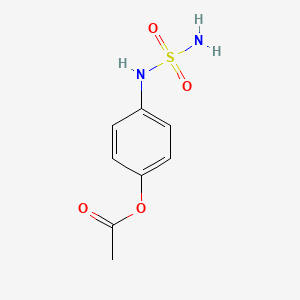
4-(Sulfamoylamino)phenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Sulfamoylamino)phenyl Acetate is an organic compound that features a phenyl ring substituted with a sulfamoylamino group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfamoylamino)phenyl Acetate typically involves the acetylation of 4-aminophenyl sulfonamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts, such as mesoporous aluminophosphates, can facilitate the acetylation reaction under solvent-free conditions . This approach not only improves the reaction rate but also minimizes the environmental impact by reducing the need for organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Sulfamoylamino)phenyl Acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The sulfamoylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(sulfamoylamino)benzoquinone.
Reduction: Formation of 4-(aminophenyl) acetate.
Substitution: Formation of various substituted phenyl acetates depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Sulfamoylamino)phenyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoylamino group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 4-(Sulfamoylamino)phenyl Acetate involves its interaction with specific molecular targets. The sulfamoylamino group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Acetate: Lacks the sulfamoylamino group, making it less versatile in terms of biological activity.
4-Aminophenyl Acetate:
4-(Sulfamoylamino)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acetate group, leading to different chemical properties and uses.
Uniqueness
4-(Sulfamoylamino)phenyl Acetate is unique due to the presence of both the sulfamoylamino and acetate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10N2O4S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
[4-(sulfamoylamino)phenyl] acetate |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)14-8-4-2-7(3-5-8)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
Clé InChI |
KRFUMPPIGKKCAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


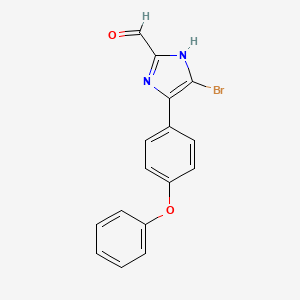
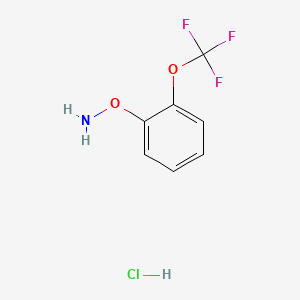
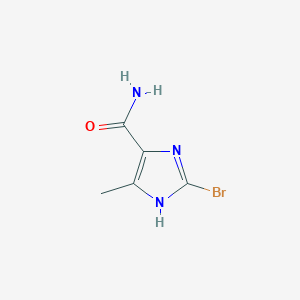
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
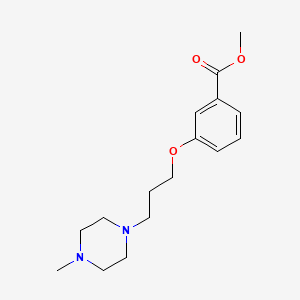

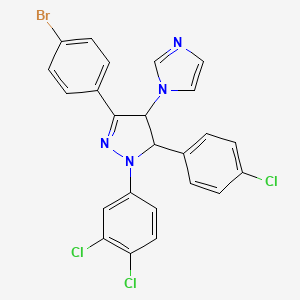
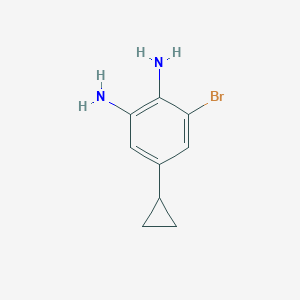
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)
